5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride
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Overview
Description
5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H14ClNS It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,3-butadiene in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
5,5-Dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core structure, which contributes to its bioactivity. The molecular formula is C9H12ClN with a molecular weight of approximately 173.65 g/mol. Its unique structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain thienylpyrimidines demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity Data
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3h | S. aureus | 1 µg/mL |
3j | E. faecium | 2 µg/mL |
7 | Methicillin-resistant S. aureus | 1 µg/mL |
These findings suggest that modifications to the thieno[2,3-c]pyridine scaffold can enhance antimicrobial efficacy.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For example, it has been reported to significantly reduce the viability of Caco-2 cells (a colorectal cancer cell line), indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Data
Cell Line | Compound Concentration | Viability (%) | Statistical Significance |
---|---|---|---|
Caco-2 | 10 µM | 39.8 | p < 0.001 |
A549 | 10 µM | 56.9 | p = 0.0019 |
These results underscore the importance of structural features in mediating anticancer effects and warrant further investigation into the mechanisms involved.
The mechanisms underlying the biological activities of thieno[2,3-c]pyridine derivatives are complex and multifaceted:
- Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways .
- Anticancer Mechanism : The anticancer activity may involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific signaling pathways associated with cancer cell proliferation .
Case Studies
Recent studies have highlighted the potential therapeutic applications of thieno[2,3-c]pyridine derivatives:
- Case Study 1 : A study focusing on a series of thienylpyrimidine compounds found that one derivative exhibited selective inhibition of PI5P4Kγ, a kinase implicated in cancer and neurodegenerative diseases. This compound demonstrated good brain penetration and a favorable pharmacokinetic profile .
- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of thieno[2,3-c]pyridines revealed that specific substitutions could enhance both antimicrobial and anticancer activities significantly .
Properties
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-9(2)5-7-3-4-11-8(7)6-10-9;/h3-4,10H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDLFMNJBKXOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)SC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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